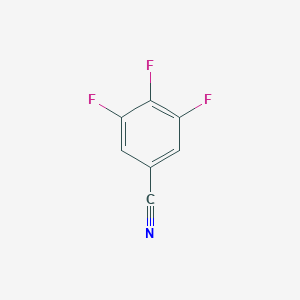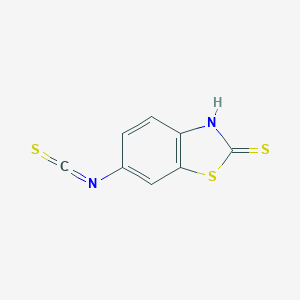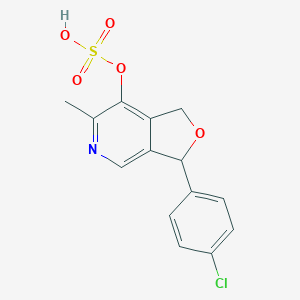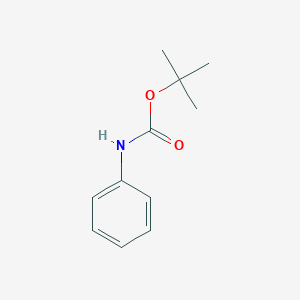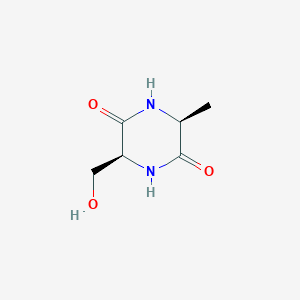
二甲基异亚丙基丙二酸酯
描述
Dimethyl isopropylidenemalonate, also known as Dimethyl isopropylidenemalonate, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl isopropylidenemalonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl isopropylidenemalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl isopropylidenemalonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
在蛋白质组学中,二甲基异亚丙基丙二酸酯用于蛋白质标记,这有助于分析差异蛋白质表达,翻译后修饰和蛋白质相互作用 . 此应用对于理解生物过程和疾病机制至关重要。
计算化学模拟
二甲基异亚丙基丙二酸酯的性质使用计算化学模拟进行研究,以预测其在不同化学环境中的行为。 这有助于设计实验并了解其反应性 .
安全和危害
未来方向
作用机制
Target of Action
It is a biochemical used for proteomics research .
Mode of Action
It is thought to involve the degradation of Dimethyl Isopropylidenemalonate to its active metabolite, monomethyl fumarate (MMF) . Both Dimethyl Isopropylidenemalonate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .
Biochemical Pathways
It is known that it promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .
Result of Action
It is known to alter the energetic metabolism of endothelial cells in vitro and in vivo through an unknown mechanism . This could be the cause or the consequence of its pharmacological activity .
生化分析
Biochemical Properties
Dimethyl isopropylidenemalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. One of the key enzymes it interacts with is malonate decarboxylase, which catalyzes the decarboxylation of malonate to produce acetate. The interaction between dimethyl isopropylidenemalonate and malonate decarboxylase is crucial for the regulation of metabolic pathways involving malonate .
Cellular Effects
Dimethyl isopropylidenemalonate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy production. Additionally, dimethyl isopropylidenemalonate can impact cell signaling pathways by interacting with signaling molecules such as kinases and phosphatases, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of dimethyl isopropylidenemalonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, dimethyl isopropylidenemalonate binds to the active site of malonate decarboxylase, inhibiting its activity and preventing the decarboxylation of malonate. This inhibition leads to an accumulation of malonate, which can have downstream effects on metabolic pathways. Additionally, dimethyl isopropylidenemalonate can activate certain transcription factors, leading to changes in gene expression that affect cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl isopropylidenemalonate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that dimethyl isopropylidenemalonate can have lasting effects on cellular function, including alterations in metabolic flux and gene expression. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can lead to significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of dimethyl isopropylidenemalonate vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of dimethyl isopropylidenemalonate in research and therapeutic applications.
Metabolic Pathways
Dimethyl isopropylidenemalonate is involved in several metabolic pathways, including the tricarboxylic acid cycle and fatty acid synthesis. It interacts with enzymes such as malonate decarboxylase and acetyl-CoA carboxylase, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, such as acetyl-CoA and malonate, thereby modulating metabolic activity and energy production in cells .
Transport and Distribution
Within cells and tissues, dimethyl isopropylidenemalonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of transporters that recognize and bind to it.
Subcellular Localization
Dimethyl isopropylidenemalonate is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing dimethyl isopropylidenemalonate to specific organelles, where it can participate in metabolic reactions and influence cellular processes.
属性
IUPAC Name |
dimethyl 2-propan-2-ylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASGQYZCPDCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409041 | |
| Record name | Dimethyl (propan-2-ylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22035-53-6 | |
| Record name | Dimethyl (propan-2-ylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl 2-(propan-2-ylidene)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dimethyl isopropylidenemalonate in the synthesis of cannabichromene?
A1: Dimethyl isopropylidenemalonate acts as a crucial reagent in the synthesis of dl-cannabichromene. [, ] It reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde through a cyclization reaction to form methyl 5-methoxy-2-methyl-7-pentyl-2H-chromen-2-acetate. This intermediate is then further modified in subsequent steps to finally yield dl-cannabichromene.
Q2: Can you elaborate on the specific reaction involving dimethyl isopropylidenemalonate in this synthesis?
A2: The research describes a cyclization reaction where dimethyl isopropylidenemalonate reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde. [, ] This reaction likely proceeds through a condensation mechanism, forming a new ring structure and establishing a key intermediate in the overall synthesis of dl-cannabichromene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
